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Arginine-13C6 (hydrochloride)

Cat. No.: B12372490
M. Wt: 216.62 g/mol
InChI Key: KWTQSFXGGICVPE-BVNCJLROSA-N
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Description

Overview of Arginine as a Key Amino Acid in Biological Systems

Arginine is a semi-essential amino acid, meaning that while the body can produce it, in certain conditions, the demand exceeds the body's synthetic capacity. embopress.orgwikipedia.org It is the most nitrogen-rich amino acid and plays a crucial role in a multitude of physiological processes. embopress.org Arginine is a fundamental building block for protein synthesis and is encoded by six different codons, highlighting its importance in protein structure and function. embopress.orgnih.gov

Beyond its role in protein structure, arginine is a precursor for the synthesis of several key molecules, including nitric oxide (NO), urea (B33335), creatine, and polyamines. creative-proteomics.comnih.gov Nitric oxide, synthesized from arginine by nitric oxide synthase, is a critical signaling molecule involved in vasodilation and blood pressure regulation. wikipedia.orgcaymanchem.com The synthesis of urea from arginine is a vital step in the removal of toxic ammonia (B1221849) from the body. embopress.orgwikipedia.org Arginine's metabolic derivatives are also implicated in cellular growth, immune function, and wound healing. wikipedia.orgcreative-proteomics.com

Rationale for Utilizing Arginine-13C6 (hydrochloride) as a Research Tool

The unique and multifaceted roles of arginine make its isotopically labeled form, Arginine-13C6 (hydrochloride), an invaluable tool for biological research. In this compound, all six carbon atoms of the arginine molecule are replaced with the stable isotope Carbon-13. creative-biolabs.com This labeling creates a distinct mass shift that can be readily detected by mass spectrometry, allowing researchers to differentiate it from its unlabeled counterpart. carlroth.comcreative-biolabs.com

The hydrochloride salt form of Arginine-13C6 enhances its solubility and stability, making it suitable for use in cell culture media. creative-biolabs.com In SILAC-based quantitative proteomics, cells are grown in media where the normal arginine is replaced with Arginine-13C6. carlroth.com As cells synthesize new proteins, they incorporate this "heavy" arginine. carlroth.comcreative-biolabs.com By comparing the mass spectra of proteins from cells grown with heavy arginine to those grown with normal "light" arginine, researchers can accurately quantify changes in protein levels between different experimental conditions. carlroth.comcreative-biolabs.com This approach has been widely used to investigate changes in protein expression in various biological contexts. creative-biolabs.com

Furthermore, Arginine-13C6 serves as a tracer in metabolic flux analysis studies to investigate the intricate pathways of arginine metabolism and its contribution to various cellular processes. medchemexpress.com By tracking the incorporation of the ¹³C label into downstream metabolites, scientists can gain a deeper understanding of the regulation of metabolic networks in both health and disease. isotope.comfrontiersin.org

Properties of Arginine-13C6 (hydrochloride)

Property Value
Chemical Formula ¹³C₆H₁₅ClN₄O₂
Molecular Weight 216.62 g/mol creative-biolabs.com
Isotopic Purity >99% ¹³C fishersci.ptfishersci.pt
Form Solid scientificlabs.co.uk
Melting Point 226-230 °C (decomposes) scientificlabs.co.uk

Key Research Applications of Arginine-13C6 (hydrochloride)

Research Area Application
Quantitative Proteomics (SILAC) Quantify relative protein abundance between different cell populations. silantes.comfishersci.ptfishersci.comfishersci.ptcarlroth.comcreative-biolabs.com
Metabolic Flux Analysis (MFA) Trace arginine metabolism and its contribution to various metabolic pathways. nih.govisotope.commedchemexpress.com
Protein-Protein Interaction Studies Identify and quantify protein interaction partners. silantes.comcreative-biolabs.com
Post-Translational Modification Analysis Study changes in protein modifications under different conditions. silantes.comcreative-biolabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN4O2 B12372490 Arginine-13C6 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15ClN4O2

Molecular Weight

216.62 g/mol

IUPAC Name

2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

KWTQSFXGGICVPE-BVNCJLROSA-N

Isomeric SMILES

[13CH2]([13CH2][13CH]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Origin of Product

United States

Arginine 13c6 Hydrochloride As a Stable Isotope Tracer in Advanced Research

Isotopic Enrichment and Purity in Research Applications

The utility of Arginine-13C6 (hydrochloride) in research is critically dependent on its isotopic enrichment and chemical purity. High isotopic enrichment, typically exceeding 99%, ensures that the mass shift caused by the ¹³C atoms is distinct and measurable by mass spectrometry, minimizing interference from the naturally occurring (light) arginine. fishersci.ptthermofisher.comnews-medical.net Similarly, high chemical purity, often 98% or greater, guarantees that observed biological effects or analytical signals are attributable to the labeled arginine and not to contaminants. isotope.comisotope.comisotope.com

Several analytical techniques are employed to verify the quality of Arginine-13C6 (hydrochloride). Gas chromatography-mass spectrometry (GC-MS) is used to confirm the isotopic enrichment, while high-performance liquid chromatography (HPLC) is often used to assess chemical purity. thermofisher.commedchemexpress.com These quality control measures are essential for the reliability and reproducibility of experimental results.

The high degree of isotopic enrichment allows for its use in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method in quantitative proteomics. creative-biolabs.comfishersci.pt In SILAC, cells are grown in media where a standard amino acid is replaced by its heavy isotopic counterpart. news-medical.net The high purity and enrichment of Arginine-13C6 ensure nearly 100% incorporation into newly synthesized proteins, allowing for accurate relative quantification of protein abundance between different cell populations. fishersci.ptnews-medical.net

ParameterTypical SpecificationSignificance in ResearchAnalytical Verification Method
Isotopic Enrichment≥99%Ensures a clear and distinct mass shift for accurate detection and quantification by mass spectrometry. fishersci.ptthermofisher.comnews-medical.netGas Chromatography-Mass Spectrometry (GC-MS) thermofisher.com
Chemical Purity≥98%Guarantees that experimental observations are due to the labeled compound and not impurities. isotope.comisotope.comisotope.comHigh-Performance Liquid Chromatography (HPLC) medchemexpress.com

Principles of 13C Labeling for Investigating Biological Processes

The core principle behind using Arginine-13C6 is the ability to introduce a "heavy" tag into biological molecules. Since ¹³C is a stable, non-radioactive isotope, it does not alter the biochemical properties of the arginine molecule. researchgate.net Cells metabolize ¹³C₆-arginine in the same manner as its natural, "light" counterpart (containing ¹²C). news-medical.net This allows researchers to trace the flow of carbon atoms from arginine through various metabolic pathways. nih.gov

When ¹³C₆-arginine is introduced into a biological system, it is incorporated into newly synthesized proteins and can be converted into other molecules. nih.govthermofisher.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then distinguish between molecules containing ¹³C and those with ¹²C based on their mass difference. creative-biolabs.comresearchgate.net

In quantitative proteomics using SILAC, for instance, one population of cells is grown in media containing "light" arginine, while another is grown in media with "heavy" Arginine-13C6. researchgate.net When the protein samples from both populations are combined and analyzed by MS, the relative abundance of a specific protein can be determined by comparing the signal intensities of the light and heavy peptide pairs. news-medical.netusherbrooke.ca A mass shift of +6 Daltons is typically observed for peptides containing a single ¹³C₆-arginine. liverpool.ac.uk

This labeling strategy is fundamental to various research applications:

Metabolic Flux Analysis: Tracing the ¹³C label allows for the quantification of the rate of metabolic reactions and the flow of metabolites through pathways like the urea (B33335) cycle. nih.govnih.govtum.de

Protein Turnover Studies: By introducing the heavy label and monitoring its incorporation over time, researchers can measure the rates of protein synthesis and degradation. thermofisher.comusherbrooke.cackisotopes.com This is often referred to as "dynamic SILAC." thermofisher.com

Quantitative Proteomics: Comparing protein levels between different states (e.g., healthy vs. diseased cells) to identify changes in protein expression. creative-biolabs.combiorxiv.org

Utility as a Precursor for Labeled Biomolecules in Research

Arginine-13C6 (hydrochloride) serves as a direct precursor for the in-vivo synthesis of a variety of labeled biomolecules, enabling detailed investigation of their metabolic fates and functions.

Once incorporated into cells, ¹³C₆-arginine is used by the cellular machinery for protein synthesis. thermofisher.com This results in the production of a "heavy" proteome, where all newly synthesized arginine-containing proteins are labeled. This is particularly useful in proteomics for studying protein dynamics, expression levels, and post-translational modifications. creative-biolabs.comusherbrooke.ca

Beyond its role in protein synthesis, arginine is a central hub in cellular metabolism, acting as a precursor for several key biomolecules. embopress.org By tracing the ¹³C label from Arginine-13C6, researchers can investigate the pathways leading to:

Nitric Oxide (NO): Arginine is the substrate for nitric oxide synthase (NOS), which produces NO, a critical signaling molecule, and L-citrulline. caymanchem.commedchemexpress.combiocrates.com Using ¹³C₆-arginine allows for the study of NO production pathways. caymanchem.com

Urea Cycle Intermediates: Arginine is a key component of the urea cycle. The enzyme arginase metabolizes arginine into ornithine and urea. nih.govresearchgate.net Tracer studies with ¹³C₆-arginine have been used to investigate urea cycle metabolism in cancer cells. nih.gov

Creatine: Arginine is a building block for creatine, an important molecule for energy buffering in cells. nih.govembopress.org

Polyamines: Arginine can be converted to ornithine, which is a precursor for the synthesis of polyamines, molecules essential for cell growth and proliferation. nih.govembopress.org

Proline and Glutamate (B1630785): The carbon skeleton of arginine can also be used for the synthesis of other amino acids like proline and glutamate. researchgate.net

Labeled BiomoleculeMetabolic PathwayResearch Application
ProteinsProtein SynthesisStudying protein turnover, expression, and localization. thermofisher.comusherbrooke.cackisotopes.com
Nitric Oxide (NO) & CitrullineNitric Oxide SynthesisInvestigating signaling pathways and endothelial function. caymanchem.commedchemexpress.combiocrates.com
Ornithine & UreaUrea CycleAnalyzing nitrogen metabolism and its dysregulation in diseases like cancer. nih.govresearchgate.net
CreatineCreatine SynthesisStudying energy metabolism in muscle and brain tissue. nih.govembopress.org
Polyamines (via Ornithine)Polyamine SynthesisInvestigating cell growth, proliferation, and cancer biology. nih.govembopress.org

The ability to trace the fate of the ¹³C atoms from Arginine-13C6 into this diverse array of biomolecules makes it a powerful and versatile tool for elucidating complex biological processes in detail.

Quantitative Proteomics Research Via Stable Isotope Labeling by Amino Acids in Cell Culture Silac

Fundamental Principles of SILAC Methodology

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that has become a cornerstone of quantitative proteomics. creative-proteomics.comalfa-chemistry.com The method is lauded for its accuracy and reproducibility in quantifying relative changes in protein expression. researchgate.netthermofisher.com The core principle involves replacing standard, or "light," amino acids with "heavy" stable isotope-labeled counterparts in cell culture media. wikipedia.org

The beauty of SILAC lies in its in-vivo labeling approach, where the isotopic labels are incorporated into proteins during the natural process of cellular protein synthesis. thermofisher.com This minimizes quantitative errors that can arise from parallel sample handling. nih.gov Two cell populations are cultured in media that are identical except for the isotopic state of a specific amino acid, for instance, one with normal arginine and the other with Arginine-13C6. wikipedia.org

Metabolic Incorporation of Arginine-13C6 into Cellular Proteins

For successful SILAC experiments, cells are cultured in a medium where the natural arginine is substituted with Arginine-13C6 (hydrochloride). creative-biolabs.com Although arginine is a non-essential amino acid, providing it exogenously typically leads to the downregulation of its endogenous biosynthesis, compelling the cells to utilize the labeled version from the medium. sigmaaldrich.com

During protein synthesis, the cell's translational machinery incorporates this "heavy" arginine into all newly synthesized proteins. mtoz-biolabs.com Over several cell divisions, typically at least five, the entire proteome of the cell population becomes labeled with Arginine-13C6. alfa-chemistry.comsigmaaldrich.com This results in proteins that are chemically identical to their "light" counterparts but have a distinct, higher mass. sigmaaldrich.com

Mass Spectrometry-Based Quantification of Protein Abundance Ratios

After the labeling phase, the "heavy" and "light" cell populations can be subjected to different experimental conditions. Subsequently, the protein lysates from both populations are combined, often in a 1:1 ratio. creative-proteomics.comnih.gov This mixture is then digested, commonly with the enzyme trypsin, which cleaves proteins C-terminal to arginine and lysine (B10760008) residues. creative-proteomics.com

The resulting peptide mixture is analyzed by mass spectrometry. mtoz-biolabs.com Due to the mass difference imparted by the 13C isotopes, peptides containing Arginine-13C6 will appear in the mass spectrum at a higher mass-to-charge (m/z) ratio than their light counterparts. thermofisher.com For a peptide containing a single Arginine-13C6, this mass shift is 6 Daltons. wikipedia.org

The relative abundance of a protein between the two samples is determined by comparing the signal intensities (peak areas or heights) of the "heavy" and "light" peptide pairs in the mass spectrum. sigmaaldrich.com A ratio of 1 indicates no change in protein abundance, while ratios greater or less than 1 signify upregulation or downregulation, respectively. wikipedia.org

Experimental Design and Optimization in SILAC Studies

Careful experimental design is paramount for the success of SILAC studies. This includes the formulation of the culture medium and ensuring the complete incorporation of the isotopic label.

Media Supplementation Strategies with Arginine-13C6 (hydrochloride)

SILAC experiments utilize specialized cell culture media that are deficient in the amino acids to be labeled, such as arginine and lysine. thermofisher.com Arginine-13C6 (hydrochloride) is then added to this basal medium to create the "heavy" labeling medium. creative-biolabs.comfishersci.pt The hydrochloride salt form of Arginine-13C6 is often used to improve its solubility and stability. creative-biolabs.com

The concentration of the labeled amino acid can be critical. For example, in some protocols using DMEM, the working concentration for heavy arginine (13C6) is around 87.2 mg/L. nih.gov It's also common to use dialyzed fetal bovine serum to supplement the media, as this minimizes the presence of unlabeled amino acids from the serum. sigmaaldrich.comfishersci.com

A potential complication is the metabolic conversion of arginine to proline by some cell lines, which can interfere with accurate quantification. sigmaaldrich.comnih.gov To counteract this, proline can be added to the SILAC medium, which has been shown to prevent this conversion without affecting the labeling efficiency of arginine. nih.govnih.gov

Considerations for Complete Isotopic Label Incorporation

Achieving near-complete incorporation of the isotopic label is essential for accurate quantification. acs.org Incomplete labeling can lead to an underestimation of protein abundance changes. acs.org Generally, allowing cells to undergo at least five to six cell divisions in the SILAC medium is sufficient to ensure that over 97% of the proteome is labeled. creative-proteomics.comnih.govsigmaaldrich.com

The rate of incorporation is influenced by both the dilution of unlabeled proteins through cell division and the natural turnover (degradation and synthesis) of proteins. nih.gov Researchers can verify the labeling efficiency by analyzing a small sample of the "heavy" cell population via mass spectrometry before commencing the main experiment. alfa-chemistry.comresearchgate.net For certain cell types, like human embryonic stem cells, specific protocols have been developed to achieve complete labeling without inducing differentiation. nih.gov

Applications of Arginine-13C6 in SILAC for Proteomic Analysis

The use of Arginine-13C6 in SILAC has been instrumental in a wide array of proteomic studies. It allows for the precise quantification of changes in protein expression, the study of post-translational modifications, and the analysis of protein-protein interactions. creative-biolabs.com

For instance, SILAC with Arginine-13C6 has been used to investigate signaling pathways. In one application, it was used to compare phosphotyrosine protein profiles between cells in a basal state and those stimulated to activate a receptor tyrosine kinase. nih.govcreative-proteomics.com Another study utilized Arginine-13C6 to explore metabolic changes during the cell cycle, revealing increased arginine uptake and metabolism during the SG2M phase in cancer cells. nih.gov

The dynamic nature of the proteome can also be studied using a technique called "pulse-SILAC" (pSILAC), where cells are switched to a heavy medium for a defined period to measure protein synthesis and turnover rates. creative-proteomics.comthermofisher.com

Below are examples of research findings where Arginine-13C6 was a key component:

Table 1: Research Findings Utilizing Arginine-13C6 in SILAC

Research Area Cell Type Key Finding Reference
Cell Cycle Metabolism HeLa, HMEC, HMEC-Ras Increased uptake and metabolism of 13C6-arginine during the SG2M phase of the cell cycle. nih.gov
Signal Transduction NG108-15 (neuroblastoma x glioma hybrid) Identification and quantification of changes in phosphotyrosine proteins upon EphB2 receptor activation. nih.govcreative-proteomics.com
Amino Acid Conversion HeLa, human embryonic stem cells Supplementation with L-proline prevents the metabolic conversion of 13C6-arginine to labeled proline. nih.govnih.gov

| Labeling Efficiency | Primary endothelial cells | Labeling efficiency with 13C6-arginine and 13C6-lysine reached approximately 90% after the second cell passage. | nih.gov |

Overcoming Challenges in SILAC Labeling with Arginine-13C6 (hydrochloride)

A significant challenge in SILAC experiments using labeled arginine is the metabolic conversion of arginine to other amino acids, primarily proline. In many cell lines, the enzyme arginase converts arginine into ornithine and urea (B33335). Ornithine can then be further metabolized into proline. If cells are labeled with Arginine-13C6, this pathway can produce Proline-13C5 (five of the six heavy carbons are retained). The incorporation of this labeled proline into newly synthesized proteins creates an unintended mass shift in proline-containing peptides, confounding quantification and violating a core assumption of SILAC .

Several strategies have been developed to mitigate or eliminate this issue:

Use of Arginine Auxotrophs: Employing cell lines that are auxotrophic for arginine (i.e., cannot synthesize it de novo) is a robust solution, as they are forced to use the exogenously supplied arginine.

Supplementation with Unlabeled Proline: The most common and practical solution for non-auxotrophic cells is to supplement the SILAC culture medium with a high concentration of unlabeled ("light") proline. This large pool of light proline effectively outcompetes and dilutes any metabolically generated "heavy" proline, preventing its significant incorporation into proteins.

Bioinformatic Filtering: Modern proteomics software can be configured to identify and either exclude or flag quantifications derived from proline-containing peptides, thereby cleaning the dataset of potential artifacts from this conversion .

Table 6: Effect of Proline Supplementation on Mitigating Arginine-to-Proline Conversion

This table illustrates the mass spectrometric signal for a proline-containing peptide in a SILAC experiment. The "Heavy" channel uses Arginine-13C6. The artifact peak from Proline-13C5 conversion is suppressed by adding excess light proline to the medium.

Experimental ConditionPeptide SequenceObserved Signal for "Heavy" PeptideQuantitative Accuracy
Standard SILAC MediumG-F-Y-P-V-KA significant signal is observed due to incorporation of labeled Proline-13C5.Compromised
SILAC Medium + High ProlineG-F-Y-P-V-KThe signal is at or near baseline noise level.High

Impact of Urease Activity on Labeling Efficiency in Specific Organisms

In the realm of quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the precise and complete incorporation of isotopically labeled amino acids is paramount for accurate protein quantification. core.ac.uk The use of Arginine-13C6 (hydrochloride) is a cornerstone of this technique; however, its metabolic conversion into other amino acids can significantly compromise the reliability of SILAC data. nih.govnih.gov This phenomenon, often termed the "arginine conversion problem," is particularly pronounced in certain organisms and is influenced by specific enzymatic activities, including that of urease. nih.govnih.gov

The primary pathway for this conversion involves the enzyme arginase, which hydrolyzes arginine into ornithine and urea. plos.org Ornithine can then be further metabolized into other amino acids, most notably proline, but also glutamate (B1630785) and glutamine. core.ac.uknih.gov When using Arginine-13C6, this results in the unwanted incorporation of the 13C label into these other amino acids, leading to a divided signal in the mass spectrometer and an underestimation of the "heavy" labeled peptides. nih.govnih.gov This issue is not uniform across all cell types, with some, like human embryonic stem cells (hESCs) and the fission yeast Schizosaccharomyces pombe, exhibiting particularly high rates of conversion. nih.govnih.gov In standard SILAC media, proline conversion was found to consume an average of 28% of the heavy arginine peptide's signal. nih.gov

The activity of urease introduces a further layer of complexity, especially in organisms that possess this enzyme, such as the fission yeast S. pombe. nih.govplos.org In experiments using arginine labeled with both carbon-13 and nitrogen-15 (B135050) (e.g., 13C6,15N4-Arginine), arginase action produces "heavy" urea (containing 13C and 15N). plos.org Urease then hydrolyzes this heavy urea into heavy carbon dioxide and heavy ammonia (B1221849). plos.org This labeled ammonia can then be utilized by the cell as a nitrogen source for the synthesis of various amino acids, leading to a widespread and unpredictable distribution of the heavy isotope label beyond the intended arginine residues. nih.govresearchgate.net

Research in S. pombe has demonstrated that this metabolic recycling of the heavy nitrogen label via urease activity significantly hinders quantitative proteomic analysis. nih.gov It was discovered that the activity of the Ni2+-dependent urease is a key factor in this process. nih.govresearchgate.net A crucial component for urease function in S. pombe is the nickel ion transporter, Nic1. nih.gov By creating a deletion mutant of the nic1 gene, researchers were able to disrupt urease activity and block the recycling of the labeled nitrogen from urea. This genetic modification successfully enabled the use of 13C6,15N4-Arginine for triple-SILAC experiments in this organism, allowing for accurate quantitative comparisons of different cell cycle phases. nih.gov

The extent of arginine conversion and the strategies to mitigate it have been the subject of detailed investigation. In human embryonic stem cells, various approaches have been tested to reduce this conversion. The table below summarizes the effectiveness of different strategies.

Strategy to Reduce Arginine Conversion in hESCsConcentration TestedPercentage of MS Precursors with ≤10% Arginine ConversionImpact on Pluripotency and Cell Number
Addition of L-ornithine5 mM56.85%No significant effect
Addition of L-proline3.5 mM40-45%No significant effect
Lowering L-arginine concentration99.5 µM33.30%Occasional complete cell loss, unreliable
Addition of Nor-NOHA acetate (B1210297) (arginase inhibitor)50-100 µMNo effect on inhibitionNot specified

Data sourced from: nih.gov

In Schizosaccharomyces pombe, where arginine conversion is exceptionally high, genetic modification has proven to be a more robust solution than media supplementation. nih.gov Deleting the genes responsible for arginine catabolism, specifically the arginase genes (car1+ and aru1+) or the ornithine transaminase gene (car2+), effectively abolishes the conversion of arginine to other amino acids. nih.govplos.org

The following table details the impact of genetic modifications on arginine conversion in S. pombe.

S. pombe StrainLabel UsedObservation
car2Δ13C6-Arginine (Arg-6)Successful prevention of conversion to other amino acids. plos.org
car2Δ13C615N4-Arginine (Arg-10)Conversion of heavy label into other amino acids observed due to arginase and subsequent urease activity. plos.org
car1Δ aru1Δ (arginase deficient)13C615N4-Arginine (Arg-10)Prevents virtually all arginine conversion. plos.org
nic1Δ (urease activity disrupted)13C615N4-Arginine (Arg-10)Blocks recycling of heavy nitrogen, enabling accurate labeling. nih.gov

These findings underscore the critical importance of understanding the metabolic pathways of the specific organism being studied when conducting SILAC experiments with Arginine-13C6. The interplay between arginase and urease activity can significantly affect labeling efficiency and the accuracy of quantitative data, necessitating tailored strategies, from media optimization to genetic engineering, to ensure reliable results.

Metabolic Research Utilizing Arginine 13c6 Hydrochloride for Flux Analysis and Metabolomics

Principles of ¹³C-Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. benthamdirect.comcortecnet.com The core principle involves introducing a substrate labeled with the stable, non-radioactive isotope ¹³C into a biological system, such as a cell culture or an organism. benthamdirect.comnumberanalytics.com As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into a variety of downstream metabolites. numberanalytics.comnumberanalytics.com By measuring the distribution of these ¹³C labels in the metabolites, researchers can deduce the relative rates of different metabolic pathways. numberanalytics.comfrontiersin.org This methodology requires three essential components: a steady-state cell culture with a ¹³C-labeled substrate, precise measurement of the labeling patterns in metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and mathematical modeling to calculate the metabolic fluxes from the labeling data. benthamdirect.com

Tracing Carbon Flow Through Central Metabolic Pathways

Central carbon metabolism comprises a series of interconnected pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, which are fundamental for producing energy and the molecular precursors needed for cell growth and maintenance. metwarebio.com Stable isotope tracing is a robust method for investigating the flow of carbon atoms through these critical pathways. metwarebio.comcreative-proteomics.com When a ¹³C-labeled substrate like Arginine-13C6 is introduced, its carbon backbone can be tracked as it is catabolized and its carbon atoms are incorporated into other molecules. nih.gov

For instance, by analyzing the isotopic patterns in proteinogenic amino acids, which are synthesized from precursors in central metabolism, researchers can gain information about the fluxes through these key nodes. nih.govjove.com The specific arrangement and number of ¹³C atoms in metabolites such as pyruvate (B1213749), citrate, or malate (B86768) reveal the routes taken by the carbon atoms, providing a detailed map of metabolic activity. nih.gov

Elucidation of Active and Inactive Metabolic Pathways

A primary application of ¹³C tracer experiments is to determine which metabolic pathways are active under specific conditions. nih.govnih.gov The presence of ¹³C atoms in the metabolites of a particular pathway is a clear indication that the pathway is functional. jove.comnih.gov Conversely, the absence of the label in downstream products suggests that a pathway may be inactive or that the cell is utilizing an alternative external source for that metabolite. nih.govnih.gov

This qualitative analysis can be highly informative. For example, ¹³C-MFA was used to discover that cancer cells can exhibit increased flux through the pentose phosphate pathway. numberanalytics.com In another study using HL-60 neutrophil-like cells, researchers used [U-¹³C6]arginine and found that it was not significantly catabolized into the central carbon metabolism, as evidenced by the lack of ¹³C labeling in TCA cycle intermediates derived from arginine. nih.gov This finding demonstrated that under those specific conditions, arginine's primary role was not as a fuel source for the central metabolic engine.

Labeling ObservationImplication for Pathway ActivityResearch Example
¹³C label detected in downstream metabolitesThe metabolic pathway is active and utilizing the labeled precursor. nih.govLabeled carbon from glucose appearing in TCA cycle intermediates confirms the activity of glycolysis and the TCA cycle. acs.org
No ¹³C label detected in downstream metabolitesThe pathway is inactive, or the cell is sourcing the metabolite from unlabeled external sources (e.g., serum in media). nih.govnih.govIn HL-60 cells, the lack of ¹³C in TCA intermediates after labeling with [U-¹³C6]arginine showed arginine was not being catabolized via this route. nih.gov
Specific isotopomer patterns observedProvides detailed information on the relative usage of converging pathways or unique biochemical reactions. nih.govjove.comLabeling patterns of aspartate in lung cancer cells revealed anaplerosis through an activated pyruvate carboxylase pathway. acs.org

Methodologies for Arginine-¹³C6-Based Metabolic Tracing

Experimental Setup for Isotopic Labeling in Cell Cultures and Organisms

The successful application of Arginine-¹³C6 for metabolic tracing begins with a carefully designed experimental setup. In cell culture studies, particularly for techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the methodology involves growing cells in specialized media. sigmaaldrich.comthermofisher.com This medium is deficient in standard, unlabeled arginine but is supplemented with a known concentration of Arginine-¹³C6 (hydrochloride). thermofisher.comacs.orgthermofisher.com To prevent interference from unlabeled arginine present in serum, dialyzed serum is often used. sigmaaldrich.com Cells are cultured for a sufficient period, often spanning several cell doublings, to ensure that the labeled arginine is thoroughly incorporated into the cellular proteome and metabolome. acs.orgnih.gov

For in vivo studies, the approach is adapted for whole organisms. For example, a study investigating kidney metabolism involved feeding mice a specialized diet containing ¹³C6-¹⁵N4-arginine for several weeks to track its metabolic fate within different sections of the kidney. physiology.org In other experiments, labeled compounds can be administered via infusion. nih.gov

ComponentDescriptionPurpose in Arginine-¹³C6 Tracing
Cell Line/Organism The biological system under investigation (e.g., HeLa cells, C57BL/6 mice). sigmaaldrich.comphysiology.orgTo study the specific metabolic phenotype of a particular cell type or tissue.
Custom Culture Medium Growth medium specifically lacking natural arginine (¹²C). sigmaaldrich.comTo force the cells to utilize the supplied Arginine-¹³C6 as the sole source for this amino acid.
Arginine-¹³C6 (hydrochloride) The stable isotope-labeled tracer. medchemexpress.commedchemexpress.comTo introduce the ¹³C label into the biological system for metabolic tracking.
Dialyzed Serum Fetal bovine serum (or other) that has been dialyzed to remove small molecules, including amino acids. sigmaaldrich.comTo minimize contamination from unlabeled arginine, ensuring high isotopic enrichment in the cells.
Incubation Period The duration for which the cells/organism are exposed to the labeled substrate. acs.orgphysiology.orgTo allow for steady-state labeling, where the isotopic enrichment in metabolites reaches a constant level.

Sampling and Preparation for Metabolite Analysis

After isotopic labeling, the collection and preparation of samples are critical for preserving the metabolic state of the cells and accurately measuring metabolite levels. The process begins with rapid harvesting of the cells. oup.com To halt all enzymatic activity and prevent further metabolic changes, a quenching step is performed, typically by washing the cells with ice-cold saline and then extracting metabolites with a pre-chilled solvent like 80% methanol (B129727) at -80°C. nih.gov

Following quenching, cells are lysed to release their intracellular contents. nih.gov This can be achieved through physical methods such as sonication or repeated freeze-thaw cycles. nih.gov For plasma samples, a protein precipitation step is often required, where a solvent like acetonitrile (B52724) is added to remove large proteins that can interfere with subsequent analysis. springernature.com The resulting supernatant, containing the metabolites, is then separated, dried, and reconstituted in a suitable solvent for analysis by mass spectrometry or NMR. nih.govspringernature.comnih.gov

Analytical Techniques in Metabolomics with Arginine-¹³C6 (hydrochloride)

The analysis of ¹³C-labeled metabolites is predominantly carried out using two powerful analytical techniques: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnumberanalytics.com

Mass spectrometry, frequently coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), is a highly sensitive method for detecting and quantifying labeled metabolites. nih.govspringernature.com It works by measuring the mass-to-charge ratio of ions. The incorporation of ¹³C atoms into a metabolite increases its mass, creating a distinct mass shift that allows it to be distinguished from its unlabeled counterpart. sigmaaldrich.com High-resolution mass spectrometers can determine the entire mass isotopomer distribution (MID) of a metabolite, which details the fraction of molecules containing zero, one, two, or more ¹³C atoms. This information is fundamental for flux calculations. researchgate.net Specific techniques like tandem mass spectrometry (MS/MS) using multiple-reaction monitoring (MRM) are optimized for the highly sensitive and specific quantification of arginine and its labeled metabolites in complex biological samples. springernature.commdpi.com

Nuclear magnetic resonance (NMR) spectroscopy offers a complementary approach. benthamdirect.com The key advantage of NMR is its ability to determine the specific position of ¹³C atoms within a molecule's carbon skeleton. ucl.ac.uknih.gov This positional information can be crucial for distinguishing between pathways that produce the same metabolite but with a different arrangement of carbon atoms. nih.gov While generally less sensitive than MS, advancements in NMR technology, including ¹³C-detection methods, have significantly improved its utility for MFA. ucl.ac.uknih.gov

Analytical TechniquePrincipleAdvantages for Arginine-¹³C6 AnalysisLimitations
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio. Detects mass shifts due to ¹³C incorporation. sigmaaldrich.comthermofisher.comHigh sensitivity and resolution. oup.com Can quantify full mass isotopomer distributions (MIDs). researchgate.net Well-suited for complex biological mixtures. nih.govTypically does not provide positional information of the label within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei. Detects the chemical environment of each carbon atom. ucl.ac.ukProvides direct quantitative information on the position of ¹³C labels. nih.gov Non-destructive. Can distinguish between positional isomers.Lower sensitivity compared to MS. nih.gov Requires higher sample concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of small, volatile molecules. However, amino acids like arginine are non-volatile and require chemical modification, known as derivatization, prior to analysis. This process converts them into more volatile and thermally stable compounds suitable for GC analysis.

Common derivatization methods for amino acids include silylation, such as with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or a two-step process involving esterification followed by acylation. These methods enable the analysis of 13C-labeled metabolites derived from Arginine-13C6, allowing researchers to track the distribution of the isotope label into downstream products. In 13C metabolic flux analysis (13C-MFA), cells are cultured with a 13C-labeled substrate like [U-13C6]glucose or a specific labeled amino acid. The resulting 13C-labeling patterns in proteinogenic amino acids are then measured by GC-MS. This data, combined with computational modeling, allows for the calculation of intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism. nih.gov

It is crucial to be aware that the derivatization process itself can sometimes lead to chemical conversions. For instance, arginine can be converted to ornithine during trimethylsilylation, a factor that must be considered when interpreting results.

Table 1: GC-MS Derivatization for Arginine Analysis

This table summarizes common derivatization approaches for analyzing arginine and its metabolites using GC-MS.

Derivatization Method Reagents Key Aspect
Silylation N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) A common method for making amino acids volatile, though it can convert arginine to ornithine.
Esterification & Acylation 2 M HCl in Methanol, then Pentafluoropropionic Anhydride (PFPA) A two-step process that creates methyl ester-pentafluoropropionyl (Me-PFP) derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Metabolomics

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers a significant advantage over GC-MS for amino acid analysis as it generally does not require derivatization. This technique separates compounds in a liquid phase before they are ionized and analyzed by a mass spectrometer, making it highly suitable for polar molecules like arginine and its metabolites. researchgate.net

LC-MS/MS is widely used in metabolomics for its high sensitivity and selectivity. In studies using Arginine-13C6, LC-MS/MS can directly measure the labeled arginine and track the incorporation of its 13C atoms into various metabolic products. For example, a study on T-cell metabolism used LC-MS/MS to trace the fate of 13C6-L-arginine, observing an immediate and strong accumulation of the 13C label in downstream metabolites like ornithine, putrescine, and proline. nih.gov This level of detailed tracking is essential for understanding how metabolic pathways are utilized under different physiological or pathological conditions.

The high resolving power of modern LC-MS/MS systems, such as those coupled with Orbitrap mass spectrometers, allows for accurate mass determination and the quantification of metabolites across a wide range of concentrations, from millimolar down to nanomolar levels.

Application of Arginine-13C6 as an Internal Standard in Quantitative Metabolomics

One of the most critical applications of Arginine-13C6 (hydrochloride) is its use as an internal standard for the precise quantification of natural, unlabeled L-arginine in biological samples. caymanchem.comsigmaaldrich.com In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known quantity before processing. Because the internal standard is chemically identical to the analyte (in this case, L-arginine) but has a different mass due to the 13C labels, it experiences the same variations during sample preparation, chromatography, and ionization.

By comparing the signal of the analyte to the known concentration of the internal standard, researchers can accurately determine the analyte's concentration, correcting for sample loss or matrix effects that can suppress or enhance the ion signal. researchgate.netnih.gov Arginine-13C6 is routinely used as an internal standard in LC-MS/MS methods to quantify arginine and its methylated derivatives, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), in plasma and other biological fluids. nih.govspringernature.comnih.gov This approach provides high precision and accuracy, which is essential for clinical research where these metabolites serve as important biomarkers for various diseases. nih.gov

Table 2: Application of Arginine-13C6 as an Internal Standard

This table highlights the use of Arginine-13C6 in quantitative analysis across different matrices and analytical platforms.

Analytical Platform Biological Matrix Target Analytes Purpose Reference
LC-MS/MS Human Plasma L-arginine, ADMA, SDMA Quantification for clinical research into cardiovascular and renal diseases. nih.govspringernature.com
LC-MS/MS Human & Mouse Plasma L-arginine, citrulline, ornithine, proline, ADMA, SDMA Multiplexed analysis to study inflammatory responses. nih.gov
GC-MS or LC-MS General Biological Samples L-arginine General quantification of L-arginine. caymanchem.com

Research Insights from Arginine-13C6 Metabolic Studies

Investigations into Amino Acid Metabolism and Interconversions

Tracing studies with Arginine-13C6 have provided profound insights into the complex network of amino acid metabolism. By following the 13C label, researchers can map the conversion of arginine into other key metabolites. For instance, in activated T-cells, 13C6-L-arginine tracing demonstrated that arginine is primarily catabolized via the arginase enzyme to produce ornithine, which is then further metabolized into polyamines (putrescine, spermidine) and the amino acid proline. nih.gov

Similarly, in a study investigating the effects of inflammation on osteoclasts, 13C6-L-arginine supplementation was shown to promote the production of 13C4-ornithine and 13C5-proline, revealing a direct metabolic link between arginine and these compounds under inflammatory conditions. bmj.com Another study in lung fibroblasts used 13C6-arginine to determine how arginine is metabolized in the absence of its extracellular precursors, ornithine and citrulline. nih.gov These studies exemplify how Arginine-13C6 serves as a powerful tool to dissect the interconversions between amino acids and related pathways, which can vary significantly depending on cell type and condition.

Contributions to Nitrogen Metabolism Studies

Arginine, with its four nitrogen atoms, plays a central role in nitrogen metabolism, most notably in the urea (B33335) cycle, which is responsible for detoxifying ammonia (B1221849). frontiersin.orgembopress.org Stable isotope tracing using Arginine-13C6, often in combination with heavy nitrogen isotopes (15N) in the form of L-Arginine-13C6,15N4, allows for the simultaneous tracking of both carbon and nitrogen flux. isotope.comnih.gov

This dual-labeling approach is crucial for understanding how nitrogen from arginine is partitioned among various metabolic fates, such as urea synthesis, nitric oxide production, or incorporation into other nitrogen-containing compounds like polyamines. embopress.org For example, a study on bacterial spore formation used L-arginine-13C6,15N4 to demonstrate that arginine is trafficked from a "mother cell" to the developing forespore, highlighting a nurturing-like process of intercellular metabolic exchange. mpg.de In fission yeast, using 13C6,15N4-arginine helped uncover that the guanidinium (B1211019) group was being catabolized and the 15N label recycled into general amino acid biosynthesis, a problem that was solved by disrupting urease activity. nih.gov These findings underscore the utility of labeled arginine in unraveling the complex pathways of nitrogen storage, transport, and recycling.

Metabolic Reprogramming in Cellular Differentiation and Immune Responses

Metabolic reprogramming is a hallmark of many biological processes, including the differentiation of cells and the activation of immune responses. researchgate.net Arginine metabolism, in particular, is a critical nexus in the metabolic polarization of immune cells like macrophages and T-cells. researchgate.netfrontiersin.org Tracing studies with Arginine-13C6 have been instrumental in deciphering these metabolic shifts.

For example, research on T-cell activation has shown that L-arginine supplementation enhances T-cell survival and anti-tumor activity by modulating their metabolism. nih.gov Tracing with 13C6-L-arginine revealed that activated T-cells catabolize arginine to produce polyamines and proline, processes essential for their function. nih.gov Similarly, studies in macrophages have highlighted the differential use of arginine; pro-inflammatory (M1) macrophages tend to metabolize arginine via nitric oxide synthase to produce NO, while anti-inflammatory (M2) macrophages use arginase to produce ornithine for tissue repair. researchgate.netfrontiersin.org Isotope tracing helps quantify the flux through these competing pathways.

Furthermore, studies on the differentiation of HL-60 cells into neutrophil-like cells used 13C-metabolic flux analysis to show that while glucose uptake decreased with differentiation, the tricarboxylic acid (TCA) cycle flux remained constant, indicating significant metabolic rewiring. nih.gov Although this specific study found that arginine was not catabolized into the central carbon metabolism of these cells, it highlights the type of detailed analysis that Arginine-13C6 enables in the broader study of metabolic reprogramming during cellular differentiation. nih.gov

Compound Reference Table

Compound Name Abbreviation
Arginine-13C6 (hydrochloride) 13C6-Arginine
Asymmetric dimethylarginine ADMA
Citrulline
Gas Chromatography-Mass Spectrometry GC-MS
L-arginine
Liquid Chromatography-tandem Mass Spectrometry LC-MS/MS
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA
Nitric Oxide NO
Ornithine
Pentafluoropropionic Anhydride PFPA
Proline
Putrescine
Spermidine
Symmetric dimethylarginine SDMA

Studies on Protein Turnover Dynamics with Arginine 13c6 Hydrochloride

Methodology for Quantifying Protein Synthesis Rates

The rate of protein synthesis is a critical parameter in understanding how cells regulate their protein populations. Dynamic SILAC experiments utilizing Arginine-13C6 (hydrochloride) offer a direct way to measure these rates. The core principle involves switching cells from a standard "light" medium to a "heavy" medium containing Arginine-13C6. As new proteins are synthesized, they incorporate the heavy arginine, leading to a measurable increase in their mass.

The quantification of protein synthesis rates is achieved by monitoring the ratio of heavy to light (H/L) peptides over time using mass spectrometry. biorxiv.org This ratio directly reflects the proportion of newly synthesized protein. The rate of synthesis can then be calculated by fitting the time-dependent increase in the H/L ratio to kinetic models. nih.gov

A typical experimental workflow involves:

Cell Culture and Labeling: Cells are cultured in a medium where natural arginine is replaced with Arginine-13C6 (hydrochloride).

Time-Course Sampling: Samples are harvested at various time points after the introduction of the heavy label.

Protein Extraction and Digestion: Proteins are extracted from the cells and enzymatically digested, typically with trypsin, which cleaves after arginine and lysine (B10760008) residues, ensuring that a large proportion of the resulting peptides will contain the labeled arginine.

LC-MS/MS Analysis: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of heavy and light peptide pairs. liverpool.ac.uk

The data generated allows for the calculation of synthesis rates for thousands of individual proteins simultaneously, providing a global snapshot of the cell's translational activity.

Table 1: Illustrative Data for Protein Synthesis Rate Quantification This table showcases hypothetical data from a dynamic SILAC experiment designed to measure protein synthesis rates. The increasing Heavy/Light (H/L) ratio over time for two different proteins, Protein A and Protein B, indicates the incorporation of Arginine-13C6 and thus, new protein synthesis. The synthesis rate constant (k_syn) is calculated from the rate of this increase.

Time (hours)Protein A (H/L Ratio)Protein B (H/L Ratio)
00.000.00
20.250.10
40.480.21
80.850.40
121.150.58
241.981.05

Assessment of Protein Degradation Kinetics

Just as crucial as synthesis is the process of protein degradation. Arginine-13C6 (hydrochloride) is also instrumental in measuring the kinetics of this process through a "pulse-chase" experimental design. In this setup, cells are first "pulsed" by culturing them in a heavy medium containing Arginine-13C6 until a significant portion of the proteome is labeled. Subsequently, the cells are "chased" by switching them back to a light medium containing unlabeled arginine.

The rate of protein degradation is determined by monitoring the decrease in the abundance of the heavy-labeled protein population over time. liverpool.ac.uk As proteins are degraded and replaced by newly synthesized light proteins, the intensity of the heavy peptide signals diminishes. This decay in the heavy signal is typically modeled using first-order kinetics to calculate a degradation rate constant (k_deg) for each protein. liverpool.ac.uk

A study on the human proteome in A549 adenocarcinoma cells utilized this dynamic SILAC approach with Arginine-13C6 to determine the degradation rates of 576 proteins. The findings revealed a wide range of protein stabilities, with degradation rates spanning several orders of magnitude. The mean degradation rate was found to be 0.081 h⁻¹, while the median rate was 0.034 h⁻¹. liverpool.ac.uk

Table 2: Protein Degradation Rate Constants for Selected Proteins in Human A549 Cells This table presents a selection of proteins and their experimentally determined degradation rate constants (k_deg) and corresponding half-lives from a study using dynamic SILAC with Arginine-13C6. The data illustrates the diverse stability of different proteins within the cell.

ProteinDegradation Rate Constant (k_deg, h⁻¹)Half-life (hours)
Ribosomal protein S60.1106.3
Alpha-2 proteasome subunit0.02428.9
Beta-5 proteasome subunit0.02231.5
Alpha-5 proteasome subunit0.002346.6
Ribosomal protein S15a0.0009770.1
Beta-1 proteasome subunit0.00023465.7

Data adapted from Doherty et al. (2009). liverpool.ac.uk

Dynamic Isotopic Labeling Approaches for Time-Course Studies

Dynamic isotopic labeling, often referred to as pulsed SILAC (pSILAC), is a powerful extension of the SILAC methodology that focuses on the temporal changes in protein populations. nih.gov By collecting samples at multiple time points during the "pulse" or "chase" phase, researchers can construct detailed kinetic profiles of protein synthesis and degradation.

These time-course studies are essential for accurately modeling the complex dynamics of protein turnover. The data from multiple time points allows for more robust curve fitting and the calculation of more precise kinetic parameters. nih.govliverpool.ac.uk For instance, a time-resolved analysis can reveal whether a protein follows a simple exponential decay or more complex degradation kinetics.

A key advantage of dynamic labeling with Arginine-13C6 is the ability to simultaneously measure both synthesis and degradation within the same experiment. By monitoring the appearance of heavy-labeled peptides and the disappearance of light-labeled peptides over time, a comprehensive picture of protein turnover emerges.

Table 3: Representative Time-Course Data from a Pulsed SILAC Experiment This table provides a hypothetical example of data collected in a pulsed SILAC time-course study. It shows the relative abundance of the "heavy" (newly synthesized) and "light" (pre-existing) forms of a specific protein at different time points after switching to a medium containing Arginine-13C6. Such data is used to model the kinetics of both protein synthesis and degradation.

Time (hours)Relative Abundance of Heavy Form (%)Relative Abundance of Light Form (%)
00100
42575
84555
126040
248515

Research into Proteome-Wide Turnover in Diverse Biological Systems

The application of Arginine-13C6 (hydrochloride) in dynamic SILAC experiments has enabled the investigation of proteome-wide turnover in a wide array of biological systems, from single-celled organisms to complex mammalian tissues. thermofisher.com These studies have provided invaluable insights into how protein turnover is regulated during processes such as cell differentiation, disease progression, and in response to external stimuli.

For example, studies in human cell lines like HeLa and A549 have successfully quantified the turnover rates of thousands of proteins, revealing that protein half-lives can range from minutes to many days. liverpool.ac.uknih.gov In a study of HeLa cells, the average turnover rate for proteins was determined to be approximately 20 hours. nih.gov Another investigation in a cellular model of diabetic nephropathy identified and quantified an average of 1287 proteins per subject, with protein half-lives ranging from 3 to 573 hours. nih.gov These large-scale analyses allow for the identification of protein classes with distinct turnover characteristics and the elucidation of the molecular features that govern protein stability.

Furthermore, proteome-wide turnover studies have been extended to various organisms, including yeast, worms, flies, and mice, providing a comparative view of proteostasis across different species. thermofisher.com This research is crucial for understanding the fundamental principles of protein regulation and how they have evolved.

Table 4: Overview of Proteome-Wide Turnover Studies Utilizing Arginine-13C6 This table summarizes the findings from several proteome-wide turnover studies that employed Arginine-13C6. It highlights the number of proteins for which turnover rates were determined in different biological systems, demonstrating the broad applicability and power of this technique.

Biological SystemNumber of Proteins with Determined Turnover RatesKey Findings
Human A549 adenocarcinoma cells576Wide range of protein stabilities, with a mean degradation rate of 0.081 h⁻¹. liverpool.ac.uk
Human HeLa cells~8,000Average protein turnover rate of approximately 20 hours. nih.gov
Human fibroblasts (diabetic nephropathy model)1,642Protein half-lives ranged from 3 to 573 hours. nih.gov
Human iPSC-derived neurons>4,000Measurement of global protein turnover during neuronal development. whiterose.ac.uk

Applications in Biomolecular Structural and Dynamics Research: Nuclear Magnetic Resonance Nmr Spectroscopy

Utilization of Arginine-¹³C₆ (hydrochloride) in Biomolecular NMR

The use of Arginine-¹³C₆ (hydrochloride) in biomolecular NMR is pivotal for studying proteins where arginine residues play crucial functional roles. Arginine's guanidinium (B1211019) group is frequently involved in electrostatic interactions, hydrogen bonding, and catalytic activity at protein-ligand interfaces and active sites. nih.govscilit.com However, conventional proton-detected NMR methods are often hampered by the rapid exchange of the arginine side-chain protons with the solvent, especially at or above physiological pH, leading to significant line broadening and undetectable signals. nih.gov

To overcome this, researchers have developed NMR pulse schemes that rely on the detection of the ¹³C nucleus. nih.govucl.ac.uk These carbon-detected correlation spectra, such as the ¹³Cζ–¹⁵Nε HSQC, allow for the direct probing of the arginine side-chain's guanidinium group even under conditions where proton-detected experiments fail. nih.govresearchgate.net The incorporation of a full ¹³C-labeled carbon backbone in Arginine-¹³C₆ ensures that magnetization can be efficiently transferred along the side chain, enabling the detection of the terminal carbons and their bonded nitrogens. This approach has been successfully applied to characterize the arginine side chains in proteins as large as the 42 kDa human histone deacetylase 8. nih.govresearchgate.net

The resulting simplified NMR spectra, endowed with optimized relaxation pathways, provide a sensitive response to subtle changes in the chemical environment of the observed nuclei, making Arginine-¹³C₆ an invaluable tool for probing protein conformation and interactions. nih.govresearcher.life

¹³C-Detection in NMR for Protein Structure and Dynamics

Recent advancements in NMR hardware and pulse sequence design have elevated the utility of ¹³C-detected NMR spectroscopy for tackling challenging biological systems. nih.govnih.gov While historically less favored than ¹H-detection due to lower sensitivity, ¹³C-detection offers significant advantages, particularly for the study of large proteins, paramagnetic proteins, and intrinsically disordered proteins (IDPs). nih.govacs.orgresearchgate.netresearchgate.net

The key benefits of ¹³C-detection stem from the favorable relaxation properties of the ¹³C nucleus. ucl.ac.ukucl.ac.uk The gyromagnetic ratio of ¹³C is about one-quarter that of ¹H, leading to slower transverse relaxation. osaka-u.ac.jp This results in narrower line widths, which is particularly advantageous for larger molecules that tumble slowly in solution and for systems undergoing chemical or conformational exchange. osaka-u.ac.jp Furthermore, the chemical shift dispersion is significantly larger for ¹³C compared to ¹H, which helps to resolve signal overlap, a common problem in the crowded spectra of large biomolecules and IDPs. ucl.ac.ukresearchgate.netresearchgate.net

The ability to perform "protonless" NMR experiments, which avoid coherence transfer steps involving protons, is another significant advantage, especially when studying highly deuterated proteins where proton density is low. nih.gov A suite of multidimensional ¹³C-detected experiments has been developed to achieve complete protein assignment and to measure a wide array of NMR observables for detailed structural and dynamic characterization. nih.govacs.org

Feature¹H-Detected NMR¹³C-Detected NMR
Sensitivity Higher intrinsic sensitivityLower intrinsic sensitivity, but often compensated by other factors
Resolution Prone to signal overlap, especially in large proteins and IDPsSuperior signal dispersion, leading to better resolution
Linewidths Broader lines for larger molecules due to faster relaxationNarrower lines due to slower relaxation, beneficial for large systems
Applications Excellent for small to medium-sized proteinsAdvantageous for large proteins, IDPs, and paramagnetic systems
Deuteration Signal loss in highly deuterated samplesWell-suited for "protonless" experiments on deuterated samples

Characterization of Arginine Side-Chains in Proteins

NMR spectroscopy is a uniquely powerful technique for characterizing the dynamics of proteins at atomic resolution. nih.gov The arginine side chain, with its long, flexible aliphatic chain and charged guanidinium headgroup, presents a particularly interesting and challenging target for dynamic studies. nih.govacs.org ¹³C-detected NMR experiments, utilizing Arginine-¹³C₆, have enabled significant progress in this area.

Furthermore, specialized NMR experiments have been designed to determine the rotational dynamics around the Nε–Cζ bond of the guanidinium group. rsc.org These methods provide insights into the strength of interactions, such as salt bridges and hydrogen bonds, involving the arginine side chain. acs.orgrsc.org Such detailed characterization is crucial, as the dynamic behavior of these side chains is fundamental to molecular recognition, catalysis, and protein stability. acs.orgnih.gov

Monitoring Hydrogen Exchange for Intramolecular Interactions

The exchange of labile protons with solvent is a fundamental process that can be monitored by NMR to probe protein structure and interactions. nih.govacs.orgresearchgate.net While backbone amide hydrogen exchange is a well-established technique, methods to quantify side-chain hydrogen exchange have been less common. Recently, a ¹³C-detected NMR method, known as ASHDEX (Arginine-Specific Hydrogen-Deuterium Exchange), has been developed to specifically measure the hydrogen exchange rates of arginine side-chain protons. ucl.ac.uknih.govnih.govresearchgate.net

This technique quantifies the exchange rate of the Hε proton of the guanidinium group. nih.govnih.gov The rate of this exchange is highly sensitive to the local environment; when an arginine side chain participates in a strong hydrogen bond or a salt bridge, the exchange rate is significantly reduced. scilit.comucl.ac.uk By comparing the measured exchange rate in the protein to that of free arginine in solution, a "protection factor" can be calculated. nih.govresearchgate.net This factor provides a quantitative measure of the energetic strength of the intramolecular interactions involving the arginine side chain. nih.govnih.gov

Applications of this method to proteins like T4 Lysozyme have shown a strong correlation between the calculated protection factors and the presence of interactions observed in the protein's crystal structure. ucl.ac.uknih.gov This approach provides a powerful means to characterize the interactions of arginine side chains in solution, which is critical for understanding their roles in enzyme function and protein-protein interfaces. scilit.comnih.gov

Arginine Residue (T4 Lysozyme)Hydrogen Exchange Rate (kex)Interaction Type (from crystal structure)
R144.6 ± 0.2 s⁻¹Exposed to solvent
R1541.51 ± 0.10 s⁻¹Partially shielded
R95No exchange observed (tmix up to 1s)Engaged in strong salt-bridge
R... (others)No exchange observed (tmix up to 1s)Engaged in hydrogen bonds or salt-bridges
Data derived from studies at specific pH and temperature conditions. ucl.ac.uk

Selective Labeling Strategies in NMR Spectroscopy

For larger proteins and complex biological systems, uniformly labeling a protein with ¹³C and ¹⁵N can lead to highly congested NMR spectra where signals overlap, complicating analysis. nih.govnih.gov Selective isotope labeling strategies are employed to overcome this limitation by reducing spectral complexity. nih.govbenthamdirect.com These methods involve incorporating labeled amino acids, such as Arginine-¹³C₆, into an otherwise unlabeled protein or, conversely, incorporating unlabeled arginine into a uniformly ¹³C-labeled protein (reverse labeling). nih.gov

The primary goal of selective labeling is to "turn on" NMR signals only at specific sites, thereby generating much simpler spectra. nih.gov This is particularly valuable for:

Studying large proteins: By reducing the number of signals, assignment becomes feasible and specific regions of the protein can be probed. nih.gov

Investigating protein-ligand interactions: Changes in the chemical shifts of selectively labeled residues upon ligand binding can pinpoint the interaction site without the need for a full resonance assignment. benthamdirect.com

Probing specific domains: In multi-domain proteins, selectively labeling one domain allows it to be studied without interference from the rest of the protein. benthamdirect.com

Selective labeling of arginine is achieved by providing Arginine-¹³C₆ (hydrochloride) in the expression medium for the protein. nih.gov Careful consideration of the host organism's metabolism is necessary to avoid "scrambling," where the isotopic label is incorporated into other amino acids through metabolic pathways. nih.gov The combination of synthetic organic chemistry to create precisely labeled precursors like Arginine-¹³C₆ and cell-based protein expression provides a robust method to generate proteins with defined isotope patterns for sophisticated NMR studies. nih.govresearcher.life

Theoretical Considerations and Methodological Advancements in Isotope Tracer Research

Principles of Isotope Dilution in Quantitative Studies

Isotope dilution is a powerful technique for the quantitative analysis of compounds in a sample. The core principle involves adding a known amount of an isotopically labeled standard, such as Arginine-13C6 (hydrochloride), to a sample containing the unlabeled analyte of interest (the "light" arginine). caymanchem.com Because the labeled and unlabeled forms of the molecule are chemically identical, they behave the same during extraction, purification, and analysis. sigmaaldrich.com

The most common analytical method paired with isotope dilution is mass spectrometry (MS). creative-biolabs.comnih.gov In the mass spectrometer, the instrument separates and detects the light (endogenous) and heavy (spiked) forms of arginine based on their mass-to-charge ratio. By measuring the ratio of the signal intensities of the heavy to light isotopes, and knowing the precise amount of the heavy standard added, one can accurately calculate the concentration of the endogenous, unlabeled arginine in the original sample.

A prominent application of this principle is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). sigmaaldrich.comnih.gov In SILAC experiments, one population of cells is grown in a medium containing the "heavy" Arginine-13C6, while a control population is grown in a medium with the normal "light" arginine. creative-biolabs.comnih.gov The heavy arginine is incorporated into all newly synthesized proteins. creative-biolabs.com After experimental treatment, the two cell populations are combined, and the proteins are extracted and digested, typically with trypsin which cleaves after arginine and lysine (B10760008) residues. The resulting peptides are then analyzed by mass spectrometry. cuni.cz The ratio of the heavy to light peptide pairs reveals the relative abundance of each protein between the two experimental conditions. creative-biolabs.comcuni.cz This method provides a highly accurate and robust means for quantitative proteomics, enabling the study of changes in protein expression, post-translational modifications, and protein-protein interactions. creative-biolabs.comnih.gov

Table 1: Key Research Findings in Isotope Dilution Studies using Arginine-13C6

Research AreaKey FindingOrganism/SystemCitation
Quantitative Proteomics (SILAC)Demonstrated that fully substituted 13C-labeled arginine provides accurate and reproducible quantitation of relative protein abundances with low standard deviations.Mouse NIH 3T3 Cells nih.gov
Plant ProteomicsShowed that [13C6]arginine is a suitable and efficient label for in vivo quantitative proteomics in plant cell cultures, achieving around 80% incorporation.Arabidopsis thaliana nih.gov
Metabolic ConversionObserved that the metabolic conversion of arginine to proline can complicate data interpretation in SILAC experiments by splitting the labeled signal.Various cell lines core.ac.uknih.gov
Addressing Arginine ConversionDeveloped genetic engineering strategies in fission yeast to delete genes involved in arginine catabolism, thereby preventing the conversion to other amino acids and improving SILAC accuracy.Schizosaccharomyces pombe nih.gov
Human Embryonic Stem CellsAchieved complete SILAC labeling of hESCs with [U-13C6]arginine while maintaining pluripotency, enabling deep quantitative proteomic analysis.Human Embryonic Stem Cells nih.gov

Data Analysis and Software Tools for Isotopic Data Interpretation

The data generated from isotope tracer experiments, particularly those using Arginine-13C6 in techniques like SILAC and metabolic flux analysis (MFA), are complex and require specialized software for interpretation. nih.govwaters.com These tools are essential for processing raw mass spectrometry data, correcting for natural isotope abundance, identifying labeled peptides, and calculating metabolic fluxes. waters.com

For SILAC-based quantitative proteomics, software is used to identify peptide pairs (heavy and light) and quantify their intensity ratios. acs.org This process can be complicated by factors such as the metabolic conversion of arginine to other amino acids like proline, which can dilute the isotope label and create satellite peaks in the mass spectrum, affecting quantification accuracy. core.ac.uknih.gov Advanced algorithms and computational corrections are often employed to account for these conversions. core.ac.uk

In the context of Metabolic Flux Analysis (MFA), which quantitatively studies the rates of metabolic reactions, Arginine-13C6 can be used as a tracer to follow the flow of carbon atoms through metabolic pathways. nih.govresearchgate.net MFA software uses the measured mass isotopomer distributions (MIDs) of metabolites downstream from the tracer to infer the fluxes through the network. nih.govnih.gov The fundamental concept is that the labeling patterns of intracellular metabolites are determined by the metabolic fluxes. nih.govresearchgate.net

Several software tools have been developed to facilitate these analyses. They range from tools for targeted flux analysis to non-targeted approaches that can identify unexpected metabolic changes. nih.govucdavis.edu

Table 2: Software Tools for Isotopic Data Interpretation

Software ToolPrimary FunctionKey FeaturesCitation
INCA (Isotopomer Network Compartmental Analysis)Isotopically non-stationary metabolic flux analysis (INST-MFA).Models and solves for metabolic fluxes using stable isotope tracer data. nih.govucdavis.edu
13CFLUX2Metabolic flux analysis with carbon labeling.Compatible with multi-platform data (MS and NMR). nih.govucdavis.edu
MIAMI (Mass Isotopolome Analysis for Mode of Action Identification)Non-targeted detection of metabolic flux changes.Combines targeted and non-targeted approaches, generates similarity networks based on mass isotopomer distributions. nih.gov
Symphony with PollyPhiAutomated processing and analysis of isotope-labeled metabolic flux data.Streamlines LC-MS based fluxomics, performs natural abundance correction and fractional enrichment computations. waters.com
IsoDesignOptimizes the design of 13C-MFA experiments.Maximizes the number of calculable fluxes and their precision by optimizing the isotopic composition of the tracer input. researchgate.net
mfapyOpen-source Python package for 13C-MFA.Offers flexibility and extensibility for developing new data analysis techniques and computer simulations. researchgate.net

Future Trajectories in Stable Isotope Labeling Research

The field of stable isotope labeling, including the use of Arginine-13C6, is continuously evolving with several promising future directions.

Expansion of "Super-SILAC": The super-SILAC technique, which uses a mixture of SILAC-labeled cells as a spike-in standard, is a robust method for the accurate quantification of proteins from sources that cannot be metabolically labeled, such as primary cells, tissues, and body fluids. cuni.cz Future advancements will likely focus on expanding the library of labeled proteomes to cover a wider range of cell types and tissues, enhancing the applicability and accuracy of this method for clinical and translational research. cuni.cz The stability of the labeled standard also allows for its use across multiple experiments, improving reproducibility. cuni.cz

Advanced Multiplexing: While traditional SILAC allows for the comparison of two or three states, there is a drive towards higher levels of multiplexing. thermofisher.com The availability of various isotopic forms of arginine and other amino acids enables the simultaneous analysis of multiple experimental conditions. core.ac.ukthermofisher.com Combining dynamic SILAC with isobaric tags (like TMT) further increases multiplexing capabilities, allowing for more complex experimental designs that can track protein synthesis and degradation across multiple time points and conditions simultaneously. thermofisher.com

Improved Analytical Techniques: The development of more sensitive and high-resolution mass spectrometers continues to push the boundaries of what can be detected and quantified. researchgate.net Furthermore, novel separation techniques like capillary electrophoresis-mass spectrometry (CE-MS) are emerging as highly efficient methods for analyzing isotopically labeled compounds, requiring minimal sample amounts and providing high-quality data with low background noise. oup.combiorxiv.org These advancements will enable the analysis of smaller samples, such as those from rare cell populations or micro-dissected tissues.

Hyperpolarized ¹³C Tracers: A significant advancement in metabolic imaging is the use of hyperpolarized ¹³C-labeled tracers. researchgate.net While this has been primarily explored with pyruvate (B1213749), the principles could extend to other molecules. Hyperpolarization dramatically increases the magnetic resonance signal, allowing for real-time imaging of metabolic conversions in living organisms. researchgate.net Overcoming the short lifetime of the hyperpolarized state is a key challenge, but emerging strategies are being developed to extend it, potentially allowing for broader diagnostic applications in conditions like cancer and heart failure. researchgate.net

Addressing Biological Challenges: A persistent challenge in SILAC is the metabolic conversion of labeled arginine into other amino acids, which can compromise quantitative accuracy. nih.govnih.gov While computational correction methods exist, future research will continue to explore genetic solutions, similar to the gene deletions demonstrated in fission yeast, to block these conversion pathways in other model organisms and cell types. nih.gov This would provide a more robust and accurate platform for quantitative proteomics.

Q & A

Q. How should researchers address batch-to-batch variability in Arginine-¹³C₆ hydrochloride isotopic purity?

  • Methodological Answer : Include internal standards (e.g., ¹⁵N₄-arginine) in each experiment to normalize MS data. Perform quality control (QC) checks on each batch using IRMS and report variability in supplementary materials .

Experimental Design and Reproducibility

Q. What steps ensure reproducibility in studies using Arginine-¹³C₆ hydrochloride under varying pH conditions?

  • Methodological Answer : Standardize buffer systems (e.g., HEPES vs. Tris) and monitor pH dynamically during experiments. Use ¹³C-NMR to assess arginine stability under acidic/basic conditions and adjust protocols accordingly .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions involving Arginine-¹³C₆ hydrochloride?

  • Methodological Answer : Design studies that address gaps in nitric oxide metabolism (Novel), use ethically sourced cell lines (Ethical), and align with funding priorities like cardiovascular disease (Relevant). Pilot studies ensure feasibility before large-scale experiments .

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